Ethyl 5-[(4-methylbenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Overview
Description
Ethyl 5-[(4-methylbenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Organic Synthesis
Ethyl 5-amino-1,2,4-triazine-6-carboxylates, a related compound, undergo various chemical transformations, showcasing the versatility of triazine derivatives in the synthesis of complex heterocyclic systems. For example, they can react with aryl isocyanates to afford pyrimido[4,5-e][1,2,4]triazines, or with triphenylphosphine and hexachloroethane to generate iminophosphoranes, leading to the synthesis of oxazinotriazines (Wamhoff & Tzanova, 2003). Such reactions exemplify the chemical utility of triazine derivatives in creating new molecular architectures for potential applications in materials science and pharmaceutical research.
Antimicrobial Applications
Thieno[2,3-d]-pyrimidine and related heterocyclic systems synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives demonstrate significant antimicrobial activity. These compounds, through strategic molecular modifications, can serve as lead structures for the development of new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015). The exploration of triazine and thienyl derivatives highlights their potential in addressing the need for novel antimicrobial compounds in combating resistant bacterial strains.
Synthesis of Heterocyclic Systems
Ethyl 5-cyano-6-mercaptonicotinate derivatives, another related group, have been utilized in synthesizing ethyl 3-amino-2-({[4-(aminosulfonyl)phenyl]amino}carbonyl)thieno[2,3-b]pyridine-5-carboxylates. These compounds are intermediates in the creation of pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazines containing sulfonamide moieties, which are investigated for their antibacterial activity (Gad-Elkareem & El-Adasy, 2010). This research underlines the importance of triazine derivatives in the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
ethyl 5-[(4-methylphenyl)methylamino]-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-18(23)15-17(19-11-13-8-6-12(2)7-9-13)20-16(22-21-15)14-5-4-10-25-14/h4-10H,3,11H2,1-2H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGNMVXBFFRXKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NCC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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